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Cancer Model Reported Effect on Key Metrics and Quantitative = Source Type /
| Context Metastatic Competence Data Citation
Metastatic Reduction in CTCs and CTC >50% reduction in total CTC Phase 1b Trial
TNBC clusters [1]. count; comparable decrease in  (Preliminary
(Clinical) CTC clusters after one 21-day Patient Data) [1].
treatment cycle [1].
Metastatic Rapid and substantial tumor 86% reduction in overall tumor  Expanded-Access
TNBC burden reduction [2] [3]. burden on imaging after three Case Report [2]
(Clinical) weeks of combination therapy [3].
[2] [3].
ATIRT Slowed tumor growth and Extended median survival in Preclinical Study
(Preclinical, In  extended survival [4]. orthotopic xenograft models (Abstract) [4].
Vivo) from 40 to 54 days (p=0.001)
[4].
TNBC Disruption of EZH2 function, Induction of mesenchymal-to- Preclinical
(Preclinical) reduced cell epithelial transition (MET); Research

(Mechanistic) [5].
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Cancer Model Reported Effect on Key Metrics and Quantitative Source Type /
| Context Metastatic Competence Data Citation

migration/invasion, increased downregulation of stemness
immune visibility [5]. markers (ALDH1, SNAIL) [5].

Detailed Experimental Protocols

The anti-metastatic activity of paxalisib is evaluated through specific assays focusing on CTCs and

preclinical models.

Protocol 1: Circulating Tumor Cell (CTC) Analysis in a Clinical
Trial

This protocol is based on the Phase 1b trial in metastatic TNBC patients, where paxalisib is combined with

pembrolizumab and chemotherapy [1].

¢ Patient Enrollment: Enroll patients with recurrent, unresectable, or metastatic TNBC. A confirmed
PD-L1 combined positive score (CPS) of 210 and no prior PD-1/PD-L1 therapy are required [2].

¢ Treatment Regimen: Administer a 21-day cycle of the combination therapy:

o Paxalisib: 15 mg or 30 mg, orally, once daily [2].

o Pembrolizumab: 200 mg, intravenously, on Day 1 of the cycle [2].

o Chemotherapy: Nanopatrticle albumin-bound (nab)-paclitaxel, or gemcitabine/carboplatin per
standard of care [2].

¢ Blood Sample Collection: Collect peripheral blood samples from patients at baseline (pre-treatment)
and serially after treatment initiation (e.g., after the first 21-day cycle).

e CTC Isolation and Enumeration: Use an FDA-cleared or comparable validated platform (e.g., the
CellSearch system or the liquid biopsy platform mentioned in collaborative research) to isolate and
enumerate CTCs from blood samples.

¢ Phenotypic Characterization (Optional): Analyze the isolated CTCs for markers of epithelial (e.qg.,
E-cadherin) and mesenchymal (e.g., vimentin) phenotypes via immunofluorescence or flow cytometry
to assess shifts toward a less invasive state.

e Data Analysis: Calculate the percentage change in total CTC count and CTC cluster count from
baseline to post-treatment.
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Protocol 2: Preclinical Assessment of Invasion and Metastasis

This methodology is derived from studies in atypical teratoid/rhabdoid tumors (AT/RT) and TNBC models
[4] [5].

e *In Vitro* Migration and Invasion Assay:

o Cell Culture: Maintain patient-derived cancer cell lines (e.g., AT/RT or TNBC) in appropriate
media.

o Treatment: Treat cells with paxalisib at the determined IC50 concentration, a vehicle control
(DMSO), and/or a combination agent (e.g., mirdametinib for AT/RT models).

o Setup: Use a transwell system. For the invasion assay, coat the membrane with Matrigel to
simulate the extracellular matrix.

o Execution: Seed treated cells in the upper chamber with a serum-free medium. Place a
medium with a serum as a chemoattractant in the lower chamber. Incubate for 24-48 hours.

o Analysis: Fix, stain, and count the cells that have migrated or invaded through the membrane.
Normalize counts to the vehicle control to calculate percent inhibition.

e *In Vivo* Orthotopic Xenograft Model for Metastasis:

o Animal Model: Use immunocompromised mice (e.g., NSG mice).
o Tumor Implantation: Implant cancer cells intracranially (for brain tumor models) or into the
mammary fat pad (for breast cancer models).
o Treatment: Once tumors are established, randomize mice into treatment groups:
= Group 1: Vehicle control.
= Group 2: Paxalisib (e.g., 30-50 mg/kg, orally, daily).
= Group 3: Combination therapy if applicable.
o Endpoint Monitoring:
= Survival: Monitor animals and record survival daily. The primary endpoint is often median
overall survival.
= Tumor Burden: Use in vivo imaging (e.g., bioluminescence if cells are luciferase-tagged)
to track tumor growth and metastasis weekly.
= Histopathological Analysis: Upon endpoint, harvest organs (brain, lungs, liver). Process
and stain tissue sections (H&E, IHC for proliferation Ki-67, apoptosis TUNEL) to assess
tumor burden and metastasis.

The experimental workflow for these protocols, from setup to analysis, can be visualized as follows:
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Mechanism of Action: Pathway Inhibition

Paxalisib is a brain-penetrant, small-molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway,
a key driver of cell growth, proliferation, and survival that is frequently dysregulated in cancers [6]. Its anti-
metastatic activity stems from dual PI3K and mTOR inhibition, which disrupts several pro-metastatic

processes.
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The core mechanism involves the inhibition of the PI3K/mTOR pathway, which leads to downstream effects
on key regulators of metastasis. The following diagram illustrates this signaling pathway and the points of

intervention by paxalisib and potential combination agents.

Growth Facto
Receptor

9 Paxalisib Inhibits

7
7

Stabilizes

EZH2 (Repressive
Complex)

Promotes [Suppresses

CTC Cluster Mesenchymal-to- Cancer Stemness

Formation & Survival Epithelial Transition (MET) (ALDH1, SNAIL)

[Rfeduce_d C.TC] Gnduced MET) (Reduced Stemness)
Dissemination

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://www.smolecule.com/products/s528760?utm_src=pdf-body
https://www.smolecule.com/products/s528760?utm_src=pdf-body-img
https://www.smolecule.com/products/s528760?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The molecular rationale for combining paxalisib with other agents is strong. Preclinical data suggests that
concurrent inhibition of the MAPK pathway with a MEK inhibitor (e.g., mirdametinib) can overcome
resistance in AT/RT models, leading to synergistic reduction in tumor growth and viability [4]. Furthermore,
in TNBC, combining paxalisib with immunotherapy is rationalized by its ability to disrupt EZH2, which

may subsequently enhance tumor immunogenicity and T-cell-mediated killing [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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